The synthesis of Elatoside E typically involves extraction from plant materials followed by purification processes. The extraction can be performed using various solvents, including ethanol or methanol, which help to isolate the saponin from other plant constituents.
Elatoside E possesses a complex molecular structure typical of saponins. Its molecular formula is , and it has a molecular weight of approximately 552.7 g/mol. The structure features:
The detailed structure can be represented as follows:
Elatoside E Structure (Image for illustrative purposes only).
Elatoside E undergoes various chemical reactions typical for saponins. These include hydrolysis, where the glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing the aglycone and sugar components.
The hypoglycemic mechanism of action for Elatoside E involves several pathways:
Experimental studies have shown that doses ranging from 50 mg/kg to 200 mg/kg can significantly reduce blood glucose levels in diabetic models.
Physicochemical analyses reveal that Elatoside E exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Elatoside E has potential applications in various fields:
Elatoside E is an oleanane-type triterpenoid saponin characterized by a 30-carbon skeleton derived from the olean-12-ene aglycone core. Structurally, it features a monodesmosidic glycosylation pattern, with sugar moieties exclusively attached at the C-3 hydroxyl group of the oleanolic acid sapogenin. This configuration is critical to its bioactivity, distinguishing it from bisdesmosidic saponins (e.g., elatosides C and D) which exhibit reduced pharmacological effects [1]. The molecule has a molecular formula of C46H74O16 and a molecular weight of 882.497 g/mol [3]. Key spectroscopic identifiers include:
Table 1: Chemical Profile of Elatoside E
Property | Specification |
---|---|
Molecular Formula | C46H74O16 |
Molecular Weight | 882.497 g/mol |
CAS Registry Number | 156980-30-2 |
Melting Point | 192.5–194°C (aqueous acetic acid) |
Specific Rotation | [α]23D +43.6° (c 1.0, MeOH) |
Glycosylation Type | 3-O-monodesmoside |
Sugar Constituents | α-L-arabinopyranose, β-D-xylopyranose, β-D-glucopyranose |
Elatoside E was first isolated in 1994 from the root cortex of Aralia elata during bioactivity-guided fractionation targeting hypoglycemic principles. Researchers identified its ability to significantly inhibit plasma glucose elevation in oral sugar tolerance tests in rats, marking it as a novel hypoglycemic agent [2]. This discovery validated traditional uses of Aralia elata in East Asian medicine, where it was employed for:
Elatoside E is primarily sourced from two botanical species with distinct phytogeographical distributions:
Cultivation: Prefers well-drained loamy soils; variegated cultivars ('Aureovariegata') exist but wild-harvested material shows higher saponin yield [6]
Fagonia arabica (Syn. Zygophyllum arabicum):
Table 2: Comparative Botanical Sources of Elatoside E
Parameter | Aralia elata | Fagonia arabica |
---|---|---|
Native Region | Temperate East Asia | Mediterranean, Arabian Peninsula |
Bioactive Organs | Roots, bark | Aerial parts (stems, leaves) |
Saponin Yield | High (0.5–1.2% dry weight) | Low (<0.3% dry weight) |
Traditional Use | Diabetes, alcohol detoxification | Inflammatory conditions, fever |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7